molecular formula C25H26O5 B12603502 {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid CAS No. 913359-24-7

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid

Cat. No.: B12603502
CAS No.: 913359-24-7
M. Wt: 406.5 g/mol
InChI Key: SSLIEQPTFQDTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is a complex organic compound characterized by its phenolic and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with phenol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of {4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid involves its interaction with various molecular targets. The phenolic groups can scavenge free radicals, providing antioxidant effects. The acetic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride
  • 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium bromide
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid

Uniqueness

{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid is unique due to its combination of phenolic and acetic acid functional groups, which confer both antioxidant and potential therapeutic properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and application development.

Properties

CAS No.

913359-24-7

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H26O5/c1-14-9-19(10-15(2)24(14)28)23(20-11-16(3)25(29)17(4)12-20)18-5-7-21(8-6-18)30-13-22(26)27/h5-12,23,28-29H,13H2,1-4H3,(H,26,27)

InChI Key

SSLIEQPTFQDTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OCC(=O)O)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.